Cas no 401-35-4 (N-Benzyl-1-(2-fluorophenyl)-N-methylmethanamine)

N-Benzyl-1-(2-fluorophenyl)-N-methylmethanamine is a fluorinated tertiary amine compound characterized by its benzyl and 2-fluorophenyl substituents. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The fluorine atom enhances metabolic stability and binding affinity in bioactive molecules, while the N-methyl and N-benzyl groups contribute to lipophilicity and structural diversity. Its well-defined molecular architecture allows for precise modifications in drug discovery, particularly in the development of CNS-targeting agents or enzyme inhibitors. The compound is typically handled under controlled conditions due to its reactive amine functionality, ensuring compatibility with further derivatization or coupling reactions.
N-Benzyl-1-(2-fluorophenyl)-N-methylmethanamine structure
401-35-4 structure
商品名:N-Benzyl-1-(2-fluorophenyl)-N-methylmethanamine
CAS番号:401-35-4
MF:C15H16NF
メガワット:229.29264
CID:1090068
PubChem ID:654984

N-Benzyl-1-(2-fluorophenyl)-N-methylmethanamine 化学的及び物理的性質

名前と識別子

    • N-Benzyl-1-(2-fluorophenyl)-N-methylmethanamine
    • N-[(2-fluorophenyl)methyl]-N-methyl-1-phenylmethanamine
    • AC1LCRRU
    • Benzyl-(2-fluor-benzyl)-methyl-amin
    • Benzyl-(2-fluoro-benzyl)-methyl-amine
    • HMS1557G21
    • STK111851
    • TimTec1_008249
    • N-Benzyl-2-fluoro-N-MethylbenzylaMine
    • 401-35-4
    • CHEMBL1618193
    • AKOS000614036
    • DB-255627
    • N-Benzyl-2-fluoro-N-MethylbenzylaMine, 97%
    • DTXSID80349601
    • SB80442
    • N-Benzyl-2-fluoro-N-methylbenzylamine,97%
    • MDL: MFCD06011313
    • インチ: InChI=1S/C15H16FN/c1-17(11-13-7-3-2-4-8-13)12-14-9-5-6-10-15(14)16/h2-10H,11-12H2,1H3
    • InChIKey: XDFWSUATJFROCP-UHFFFAOYSA-N
    • ほほえんだ: CN(CC1=CC=CC=C1)CC2=CC=CC=C2F

計算された属性

  • せいみつぶんしりょう: 229.126677677g/mol
  • どういたいしつりょう: 229.126677677g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 213
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 3.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.5

じっけんとくせい

  • 密度みつど: 1.1±0.1 g/cm3
  • ふってん: 290.2±20.0 °C at 760 mmHg
  • フラッシュポイント: 129.3±21.8 °C
  • じょうきあつ: 0.0±0.6 mmHg at 25°C

N-Benzyl-1-(2-fluorophenyl)-N-methylmethanamine セキュリティ情報

N-Benzyl-1-(2-fluorophenyl)-N-methylmethanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A019112862-1g
N-Benzyl-1-(2-fluorophenyl)-N-methylmethanamine
401-35-4 95%
1g
$400.00 2023-09-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1616298-1g
N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine
401-35-4 98%
1g
¥2121.00 2024-05-15
Crysdot LLC
CD12074919-5g
N-Benzyl-1-(2-fluorophenyl)-N-methylmethanamine
401-35-4 95+%
5g
$746 2024-07-24

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